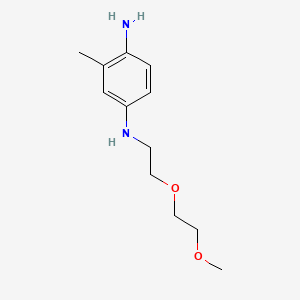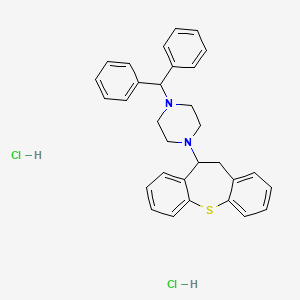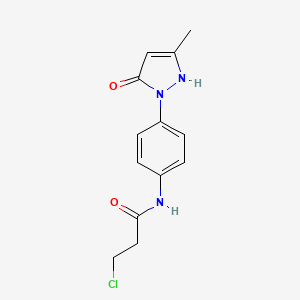
2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate is a heterocyclic organic compound with the molecular formula C20H20Cl3NO3 and a molecular weight of 428.7367 g/mol . This compound is known for its complex structure, which includes both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate typically involves the esterification of benzoic acid derivatives with appropriate amines. One common method involves the reaction of 4-(trichloromethyl)benzoic acid with 2-(ethyl(4-formyl-3-methylphenyl)amino)ethanol under acidic conditions to form the ester linkage . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 2-(Ethyl(4-carboxy-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate.
Reduction: 2-(Ethyl(4-hydroxymethyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate.
Substitution: 2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)-2-bromobenzoate.
Scientific Research Applications
2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The formyl group can also participate in nucleophilic addition reactions, altering the function of biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate
- 2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structural complexity also makes it a valuable tool in the study of molecular interactions and mechanisms .
Properties
CAS No. |
86626-74-6 |
|---|---|
Molecular Formula |
C20H20Cl3NO3 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
2-(N-ethyl-4-formyl-3-methylanilino)ethyl 4-(trichloromethyl)benzoate |
InChI |
InChI=1S/C20H20Cl3NO3/c1-3-24(18-9-6-16(13-25)14(2)12-18)10-11-27-19(26)15-4-7-17(8-5-15)20(21,22)23/h4-9,12-13H,3,10-11H2,1-2H3 |
InChI Key |
VONXKBUMASGSSI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C1=CC=C(C=C1)C(Cl)(Cl)Cl)C2=CC(=C(C=C2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




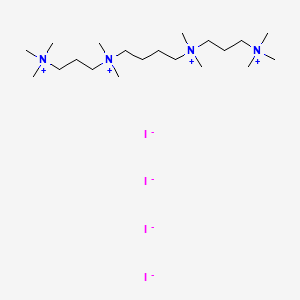

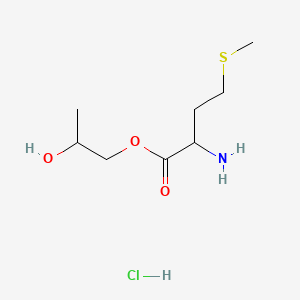
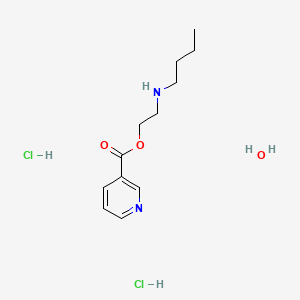
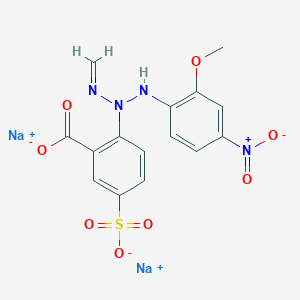
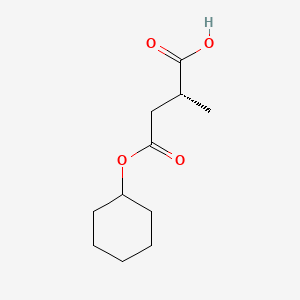
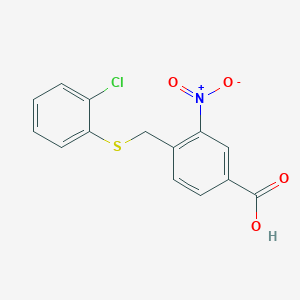
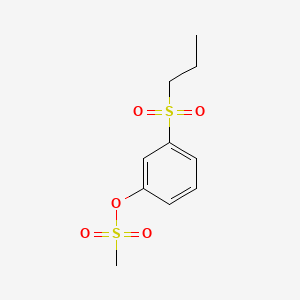
![2-Hydroxyethyl 3-[(2-hydroxyethoxy)methylphosphinoyl]propionate](/img/structure/B12693343.png)
